molecular formula C7H5BrF3N B15053069 (4-Bromo-2,3,5-trifluorophenyl)methanamine

(4-Bromo-2,3,5-trifluorophenyl)methanamine

Cat. No.: B15053069
M. Wt: 240.02 g/mol
InChI Key: KKTJLZPQCBGJQQ-UHFFFAOYSA-N
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Description

(4-Bromo-2,3,5-trifluorophenyl)methanamine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and an amine group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanamine typically involves multiple steps. One common method starts with the bromination of a fluorinated benzene derivative, followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3,5-trifluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce nitro compounds .

Scientific Research Applications

(4-Bromo-2,3,5-trifluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

(4-bromo-2,3,5-trifluorophenyl)methanamine

InChI

InChI=1S/C7H5BrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H,2,12H2

InChI Key

KKTJLZPQCBGJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)CN

Origin of Product

United States

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